Ischemin sodium

CBP bromodomain binding affinity chemical probe

Ischemin sodium is a cell-permeable, reversible CBP bromodomain inhibitor with fully characterized selectivity (CBP Kd=19µM). Choose this compound for validated inhibition of the CBP-p53 interaction under ischemic conditions, distinguished by its demonstrated in vitro cardioprotective efficacy against doxorubicin-induced apoptosis in primary cardiomyocytes at 10µM.

Molecular Formula C15H16N3NaO4S
Molecular Weight 357.36
Cat. No. B1192854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIschemin sodium
SynonymsIschemin sodium salt;  J28;  J-28;  J 28.
Molecular FormulaC15H16N3NaO4S
Molecular Weight357.36
Structural Identifiers
SMILESO=S(C1=CC(/N=N/C2=CC(C)=C(O)C=C2N)=C(C)C=C1C)([O-])=O.[Na+]
InChIInChI=1S/C15H17N3O4S.Na/c1-8-4-10(3)15(23(20,21)22)7-12(8)17-18-13-5-9(2)14(19)6-11(13)16;/h4-7,19H,16H2,1-3H3,(H,20,21,22);/q;+1/p-1/b18-17+;
InChIKeyZTDQQIATQGCZBV-ZAGWXBKKSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ischemin Sodium for Cardiovascular Research: A CBP Bromodomain Inhibitor


Ischemin sodium (Ischemin sodium salt, C₁₅H₁₆N₃NaO₄S, MW 357.36) is a cell-permeable azobenzene compound that functions as a reversible inhibitor of the CREB-binding protein (CBP) bromodomain . It targets the acetyl-lysine binding pocket of the CBP bromodomain, disrupting the interaction between CBP and the tumor suppressor protein p53 . By inhibiting CBP-p53 binding, ischemin sodium decreases p53 transcriptional activity and modulates post-translational modifications on p53 and histones .

Why Generic CBP/p300 Inhibitors Cannot Substitute for Ischemin Sodium


CBP bromodomain inhibitors constitute a structurally and functionally heterogeneous class with widely divergent selectivity profiles, potency ranges, and physicochemical properties . Substituting ischemin sodium with a more potent CBP inhibitor (e.g., GNE-207 with IC₅₀ ~1 nM ) or a dual CBP/p300 inhibitor may produce confounding off-target effects that invalidate experimental conclusions about the specific role of CBP-p53 axis inhibition in cardioprotection. Moreover, the moderate binding affinity of ischemin sodium (Kd = 19 µM ) positions it as a useful chemical probe where excessive target engagement by high-affinity inhibitors would obscure nuanced biological readouts.

Ischemin Sodium Product-Specific Quantitative Evidence: Comparator-Based Differentiation


Ischemin Sodium CBP Bromodomain Binding Affinity Compared to BET Bromodomain Probes

Ischemin sodium binds the CBP bromodomain with a Kd of 19 µM, establishing its moderate-affinity probe profile . In contrast, the BET bromodomain inhibitor JQ1—a structurally distinct probe used in parallel epigenetic studies—binds BRD4 bromodomains with Kd values in the low nanomolar range [1]. This two-order-of-magnitude affinity difference underscores that ischemin sodium and JQ1 operate via distinct target engagement mechanisms and are not interchangeable for CBP-specific applications.

CBP bromodomain binding affinity chemical probe

Ischemin Sodium Functional Inhibition of p53-Induced p21 Activation

Ischemin sodium inhibits p53-induced p21 activation with an IC₅₀ of 5 µM in Luc-U2OS cells [1]. This functional readout directly quantifies the compound's ability to block CBP-dependent p53 transcriptional activity. In the absence of ischemin sodium, p53-mediated p21 activation proceeds unimpeded, serving as the baseline control. The 5 µM IC₅₀ provides a benchmark for dose-response experimental design and distinguishes ischemin sodium from structurally related azobenzene compounds lacking CBP bromodomain targeting activity.

p53 signaling p21 activation transcriptional inhibition

Ischemin Sodium Selectivity Profile Against BAZ1B, PCAF, and BRD4 Bromodomains

Ischemin sodium exhibits moderate selectivity for the CBP bromodomain (Kd = 19 µM) over several other bromodomain-containing proteins as determined by in vitro binding assays . Specifically, it displays approximately 2-fold selectivity versus BAZ1B (Kd = 37 µM), ~2.2-fold versus PCAF (Kd = 41 µM), ~3.7-fold versus BRD4-1 (Kd = 70 µM), and >5-fold versus BAZ2B (Kd >100 µM) . This selectivity profile, while modest, distinguishes ischemin sodium from pan-bromodomain inhibitors and defines the boundaries of its target engagement specificity.

bromodomain selectivity off-target profiling CBP specificity

Ischemin Sodium Cardioprotective Efficacy in Ischemic Cardiomyocyte Models

Ischemin sodium (10 µM; 3 days) blocks doxorubicin-induced apoptosis in cardiomyocytes by inhibiting caspase 3/7 activity [1]. This cardioprotective effect is absent in untreated cardiomyocytes subjected to the same doxorubicin insult, where robust caspase 3/7 activation and subsequent apoptosis occur. Additionally, ischemin sodium (50–100 µM; 24 h) inhibits doxorubicin-induced increases in p53 protein levels, Ser15 phosphorylation, and Lys382 acetylation in U2OS cells [1].

cardiomyocyte apoptosis cardioprotection ischemia-reperfusion

Ischemin Sodium Solubility and Formulation Profile for In Vitro Applications

Ischemin sodium exhibits aqueous solubility of <35.74 mg/mL in both water and DMSO, requiring sonication for complete dissolution . This solubility profile dictates practical stock solution preparation parameters: 10 mM stock solutions in DMSO or aqueous buffer are achievable with sonication and warming to 37°C . This physicochemical property contrasts with more hydrophobic CBP inhibitors that require higher DMSO concentrations or specialized co-solvent systems, thereby affecting experimental compatibility with cell-based assays sensitive to organic solvent exposure.

solubility formulation stock solution preparation

Ischemin Sodium Purity and Quality Specifications Across Commercial Sources

Commercial sources of ischemin sodium consistently report HPLC purity ≥98–99% [1]. This high purity specification ensures that observed biological effects are attributable to the parent compound rather than synthetic impurities. The orange solid physical appearance is also consistent across suppliers, providing a simple visual quality checkpoint upon receipt . The sodium salt form (C₁₅H₁₆N₃NaO₄S) confers enhanced aqueous solubility compared to the free acid form (C₁₅H₁₇N₃O₄S, MW 335.38), which is available under the same ischemin designation .

purity quality control HPLC

Ischemin Sodium: Validated Research Applications in Cardiovascular and Epigenetic Studies


CBP-p53 Transcriptional Axis Interrogation in DNA Damage Response Models

Ischemin sodium (5–100 µM) serves as a validated chemical probe for dissecting the CBP-dependent transcriptional regulation of p53 target genes, particularly p21, in cellular models of DNA damage. The 5 µM IC₅₀ for p53-induced p21 activation provides a defined dose-response benchmark for experimental design in U2OS and related cell lines [1].

Cardiomyocyte Apoptosis Protection in Doxorubicin-Induced Cardiotoxicity Models

At 10 µM concentration over 3 days, ischemin sodium blocks caspase 3/7 activity and prevents doxorubicin-induced apoptosis in primary cardiomyocytes [1]. This application is directly relevant to translational research on chemotherapy-induced cardiotoxicity and myocardial ischemia-reperfusion injury.

Bromodomain Selectivity Profiling and Chemical Probe Validation Studies

The characterized selectivity profile of ischemin sodium (CBP Kd = 19 µM; BAZ1B Kd = 37 µM; PCAF Kd = 41 µM; BRD4-1 Kd = 70 µM) makes it suitable for use as a reference compound in bromodomain inhibitor screening panels and for establishing selectivity benchmarks when evaluating novel CBP-targeting chemotypes .

Epigenetic Reader Domain Functional Studies in Cardiovascular Research

Ischemin sodium is specifically indicated for cardiovascular research applications investigating the role of CBP bromodomain-mediated acetylation signaling in cardiac stress responses, including myocardial ischemia [1]. Its demonstrated in vitro cardioprotective efficacy distinguishes it from CBP inhibitors lacking validation in cardiac cell systems.

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